1-(1-methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
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Overview
Description
1-(1-Methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound features two indole moieties, each substituted with a methyl group, connected via a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-indole-3-carboxylic acid and 2-methyl-1H-indole-5-carboxylic acid.
Amidation Reaction: The carboxylic acids are converted to their corresponding amides using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃).
Formation of Urea Linkage: The amides are then reacted with phosgene (COCl₂) or a suitable isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Pd/C with H₂ gas.
Substitution: Halogens or nitrating agents in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific bioactivity.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the second indole moiety.
1-(1H-indol-3-yl)-3-(2-methyl-1H-indol-5-yl)urea: Lacks the methyl group on the first indole moiety.
Uniqueness: 1-(1-Methyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is unique due to the presence of two methyl-substituted indole rings connected via a urea linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-9-15-10-14(7-8-17(15)22-13)11-21-20(25)23-18-12-24(2)19-6-4-3-5-16(18)19/h3-10,12,22H,11H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNUEOWYGEPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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